molecular formula C20H28N4O4S B11320076 N-cycloheptyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide

N-cycloheptyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11320076
M. Wt: 420.5 g/mol
InChI Key: SPJQIROLXOMBFE-UHFFFAOYSA-N
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Description

N-cycloheptyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cycloheptyl group, a dimethylsulfamoyl group, and a methoxyphenyl group attached to a pyrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .

Scientific Research Applications

N-cycloheptyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cycloheptyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(2,3-dimethylcyclohexyl)-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide
  • N-cycloheptyl-3-(dimethylsulfamoyl)-4-methoxybenzamide
  • N-cycloheptyl-3-[5-(dimethylsulfamoyl)-1-ethyl-2-benzimidazolyl]propanamide

Uniqueness

N-cycloheptyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its cycloheptyl group provides steric bulk, while the dimethylsulfamoyl and methoxyphenyl groups contribute to its reactivity and potential biological activity.

Properties

Molecular Formula

C20H28N4O4S

Molecular Weight

420.5 g/mol

IUPAC Name

N-cycloheptyl-3-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H28N4O4S/c1-24(2)29(26,27)19-12-14(10-11-18(19)28-3)16-13-17(23-22-16)20(25)21-15-8-6-4-5-7-9-15/h10-13,15H,4-9H2,1-3H3,(H,21,25)(H,22,23)

InChI Key

SPJQIROLXOMBFE-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NC3CCCCCC3)OC

Origin of Product

United States

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